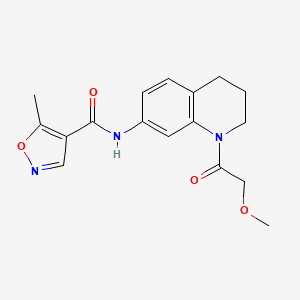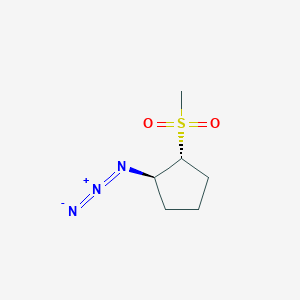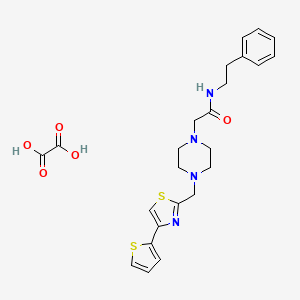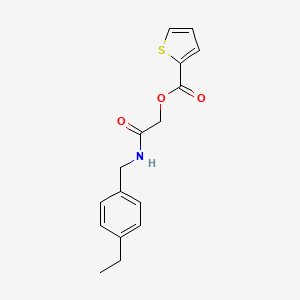
2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1432792-62-5 . It has a molecular weight of 166.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4/c1-2-4-9-8(3-1)7-12-6-5-10-11-12/h5-6,8-9H,1-4,7H2 . This indicates that the compound has a piperidine ring with a triazole group attached to it.The storage temperature and physical form of this compound are not specified in the available resources .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
One pot synthesis methods have been developed for novel series of compounds incorporating the 1,2,3-triazole and piperidine rings, showcasing their potential in medicinal chemistry due to high yields and significant antifungal activities against various strains. For example, the synthesis of 3-substituted 5,6-diphenyl-1,2,4-triazines demonstrated notable in vitro antifungal activity, highlighting the structural importance of the triazole-piperidine combination (Sangshetti & Shinde, 2010).
Biologically Active Derivatives
Research into biologically active derivatives of 1,2,4-triazoles incorporating the piperidine ring has yielded insights into intermolecular interactions critical for molecular packing and potentially for biological activity. Compounds have been synthesized and structurally characterized, displaying various intermolecular interactions that could be leveraged in drug design (Shukla et al., 2017).
Antiparasitic Potential
Derivatives synthesized from natural products, such as piperine, have shown promising trypanocidal activity. This research direction emphasizes the utility of combining natural product scaffolds with synthetic chemistry to discover new antiparasitic agents, underscoring the application of triazole-piperidine chemistry in developing potential treatments for parasitic diseases (Franklim et al., 2013).
Novel Drug Candidates
The synthesis of 1,2,4-triazole derivatives bearing the piperidine moiety has introduced new anti-diabetic drug candidates, showcasing the role of this structural motif in the development of treatments for metabolic disorders. These compounds have demonstrated α-glucosidase inhibitory activity, indicating their potential in managing diabetes (Nafeesa et al., 2019).
Anticancer Activity
Research on 1,2,4-triazole derivatives has also extended to evaluating their anticancer potential. A novel derivative was assessed for its activity against Dalton’s Lymphoma Ascitic in mice, demonstrating promising results in reducing tumor growth and improving survival rates. This study illustrates the potential of triazole-piperidine compounds in cancer treatment (Arul & Smith, 2016).
Propriétés
IUPAC Name |
2-(triazol-1-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-4-9-8(3-1)7-12-6-5-10-11-12;;/h5-6,8-9H,1-4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEOJMFDNWCCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1432679-74-7 |
Source


|
| Record name | 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)



![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)



